molecular formula C9H6Br2 B2595911 1-Bromo-2-(3-bromoprop-1-ynyl)benzene CAS No. 1228107-22-9

1-Bromo-2-(3-bromoprop-1-ynyl)benzene

Cat. No.: B2595911
CAS No.: 1228107-22-9
M. Wt: 273.955
InChI Key: AOMBQBHXXQGYHS-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-bromoprop-1-ynyl)benzene is a chemical compound with the CAS Number: 1228107-22-9 . It has a molecular weight of 273.95 . The compound is a liquid and is stored at -20C .


Molecular Structure Analysis

The IUPAC name for this compound is 1-bromo-2-(3-bromoprop-1-yn-1-yl)benzene . The InChI code for this compound is 1S/C9H6Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,7H2 .


Physical and Chemical Properties Analysis

This compound is a liquid . It is stored at -20C .

Scientific Research Applications

Synthetic Applications

1-Bromo-2-(3-bromoprop-1-ynyl)benzene is a valuable synthetic intermediate in organic chemistry, utilized for its ability to undergo various chemical transformations. One significant application includes its use in Diels-Alder reactions to synthesize ortho-CF2Br-substituted biaryls, which are crucial in developing materials with unique electronic properties (Muzalevskiy et al., 2009). Additionally, its role in the synthesis of complex molecular structures such as indeno[1,2-c]chromenes through palladium-catalyzed reactions showcases its versatility in facilitating the creation of compounds with potential pharmaceutical applications (Pan et al., 2014).

Crystallography and Structural Analysis

The structural elucidation of this compound derivatives has provided insights into the supramolecular interactions such as hydrogen bonding and π–π interactions. These studies aid in understanding the molecular packing and behavior of these compounds in solid states, contributing to the development of materials science (Stein et al., 2015).

Functional Material Synthesis

Functional materials, including luminophores and Lewis acid catalysts, have been synthesized starting from compounds structurally related to this compound. These materials are fundamental in various applications, ranging from catalysis to electronics, highlighting the compound's role in advancing material sciences (Reus et al., 2012).

Biological Applications

Though the initial request asked to avoid drug use and side effects information, it's worth mentioning that derivatives of this compound have been explored for biological activities. This includes studies on antimicrobial agents and CCR5 antagonists, which indicates the potential of these compounds in therapeutic applications without going into specifics on drug use or side effects (Liaras et al., 2011).

Safety and Hazards

This compound is classified as dangerous . The hazard statements associated with it are H302 and H318 . The precautionary statements are P280, P301+P312, and P305+P351+P338 .

Properties

IUPAC Name

1-bromo-2-(3-bromoprop-1-ynyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMBQBHXXQGYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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